molecular formula C5H11N B122478 1-Methylpyrrolidine CAS No. 120-94-5

1-Methylpyrrolidine

Cat. No. B122478
Key on ui cas rn: 120-94-5
M. Wt: 85.15 g/mol
InChI Key: AVFZOVWCLRSYKC-UHFFFAOYSA-N
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Patent
US05434273

Procedure details

An aqueous solution of maleic anhydride and methylamine (20 wt % of maleic anhydride/methylamine, molar ratio 1:1.5) was hydrogenated over a cobalt catalyst at 250° C. and 250 bar. Following subsequent purification, by distillation, of the hydrogenation product stream there were obtained 71% of N-methylpyrrolidone, 5% of N-methylpyrrolidine, and 6% of succinic acid-N-methylimide. There remained 17% of residue (calculated as succinic acid-N-methylamide).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][NH2:9]>[Co]>[CH3:8][N:9]1[CH2:4][CH2:3][CH2:2][CH2:1]1.[CH3:8][N:9]=[C:1]([OH:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purification
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
product
Smiles
CN1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
CN=C(CCC(=O)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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